molecular formula C9H13N3O2 B1422655 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1333542-85-0

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422655
CAS RN: 1333542-85-0
M. Wt: 195.22 g/mol
InChI Key: OHQZQJMGYRDNTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs has been reported in the literature . These analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole compounds have been studied extensively . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole compounds have been reported . For instance, these compounds have a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Antifungal Activity

Derivatives of 1,2,3-triazole-4-carboxylic acid have been utilized in synthesizing compounds with notable antifungal properties. These compounds target fungal pathogens and offer potential treatments for fungal infections .

Antimicrobial Activity

Researchers have explored the antimicrobial efficacy of these derivatives against tuberculosis strains such as H37Rv. This application is crucial in the fight against resistant strains of tuberculosis .

Antiviral Activity

Compounds synthesized from 1,2,3-triazole derivatives have shown activity against viruses like influenza A and herpes simplex virus type 1 (HSV-1), suggesting potential antiviral therapies .

Anticancer Agents

These derivatives have been used to create compounds with anticancer properties. They are tested against various cancer cell lines to develop new cancer treatments .

Antibacterial Agents

The synthesis of compounds active against resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci has been achieved using these triazole derivatives .

Enzyme Inhibition

Enzyme inhibitors synthesized from these derivatives target specific enzymes like monoacylglycerol lipase and stearoyl-coenzyme delta-9. These inhibitors have potential therapeutic applications .

Sphingosine-1-phosphate Receptors

Agonists and antagonists of sphingosine-1-phosphate receptors have been synthesized using these derivatives, which could be significant in treating various diseases .

Industrial Applications

Beyond medical applications, 1,2,3-triazole derivatives find use in industries as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Future Directions

The future directions in the research of 1H-1,2,3-triazole compounds could involve the synthesis of new analogs and the exploration of their potential applications in various fields . For instance, these compounds could be further studied for their inhibitory activity against different enzymes .

properties

IUPAC Name

1-cyclohexyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQZQJMGYRDNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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